- Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates, Japan, , ,
Cas no 92235-39-7 (N-Boc L-Orinithine Lactam)
N-Boc L-Orinithine Lactam structure
Product Name:N-Boc L-Orinithine Lactam
CAS-Nr.:92235-39-7
MF:C10H18N2O3
MW:214.261522769928
MDL:MFCD08166304
CID:810223
PubChem ID:124787
Update Time:2024-10-26
N-Boc L-Orinithine Lactam Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-3-(Boc-amino)-2-piperidone
- (S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate
- N-Boc L-Orinithine Lactam
- (S)-3-Boc-amino-2-piperidone
- (S)-3-Boc-aminopiperidin-2-one
- (S)-tert-Butyl 2-oxopiperidin-3-ylcarbamate
- Carbamic acid,N-[(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester
- tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate
- tert-butyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
- 3-tert-Butyloxycarbonylamino-2-piperidone
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester
- t-Boc-amino-2-piperidone
- (3S)-2-Oxo-3-(Boc-amino)piperidine
- 3-t-Butyloxycarbonyl-amino-2-piperidone
- PubCh
- 1,1-Dimethylethyl N-[(3S)-2-oxo-3-piperidinyl]carbamate (ACI)
- Carbamic acid, (2-oxo-3-piperidinyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, 1,1-dimethylethyl ester (9CI)
- 1,1-Dimethylethyl [(S)-2-oxo-3-piperidinyl]carbamate
- tert-Butyl (S)-N-[2-oxo-3-piperidyl]carbamate
- MFCD08166304
- SCHEMBL2462209
- Q-103079
- EN300-1693201
- DTXSID10238933
- TERT-BUTYL (S)-2-OXOPIPERIDIN-3-YLCABAMATE
- (S)-tert-Butyl(2-oxopiperidin-3-yl)carbamate
- 92235-39-7
- SSBSATYPIISWFD-ZETCQYMHSA-N
- DTXCID60161424
- AKOS015918079
- AC-29437
- GS-6339
- CS-B1207
- (S)-tert-butyl-2-oxopiperidin-3-ylcarbamate
- VT1456
- tert-butyl (S)-(2-oxopiperidin-3-yl)carbamate
- tert-butyl N-[(3S)-2-oxo-3-piperidyl]carbamate
- (2-Oxo-piperidin-3-yl)-carbamic acid tert-butyl ester
- A19575
-
- MDL: MFCD08166304
- Inchi: 1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1
- InChI-Schlüssel: SSBSATYPIISWFD-ZETCQYMHSA-N
- Lächelt: N([C@H]1CCCNC1=O)C(=O)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 214.13200
- Monoisotopenmasse: 214.13174244g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 3
- Komplexität: 258
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 67.4
- XLogP3: 0.8
Experimentelle Eigenschaften
- Siedepunkt: 405.6°C at 760 mmHg
- Flammpunkt: 199.1℃
- PSA: 67.43000
- LogP: 1.50940
N-Boc L-Orinithine Lactam Zolldaten
- HS-CODE:2933790090
- Zolldaten:
China Zollkodex:
2933790090Übersicht:
2933790090 Andere Lactame. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:9.0% Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
2933790090. andere Lactame. MwSt:17,0% Steuerermäßigungssatz:9,0%.MFN-Tarif:9.0%. General tariff:20.0%
N-Boc L-Orinithine Lactam Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093218-250mg |
tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate |
92235-39-7 | 95% | 250mg |
£15.00 | 2022-02-28 | |
| Fluorochem | 093218-10g |
tert-Butyl (S)-2-oxopiperidin-3-ylcarbamate |
92235-39-7 | 95% | 10g |
£160.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S195859-250mg |
N-Boc L-Orinithine Lactam |
92235-39-7 | 95% | 250mg |
¥72.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S195859-1g |
N-Boc L-Orinithine Lactam |
92235-39-7 | 95% | 1g |
¥198.90 | 2023-09-01 | |
| Alichem | A129004340-10g |
(S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate |
92235-39-7 | 95% | 10g |
$245.00 | 2023-08-31 | |
| Alichem | A129004340-25g |
(S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate |
92235-39-7 | 95% | 25g |
$545.00 | 2023-08-31 | |
| Alichem | A129004340-100g |
(S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate |
92235-39-7 | 95% | 100g |
$1343.30 | 2023-08-31 | |
| TRC | B658930-1g |
N-Boc L-Orinithine Lactam |
92235-39-7 | 1g |
$ 160.00 | 2022-06-07 | ||
| TRC | B658930-10g |
N-Boc L-Orinithine Lactam |
92235-39-7 | 10g |
$ 1270.00 | 2022-06-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S72570-1g |
(S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate |
92235-39-7 | 1g |
¥216.0 | 2021-09-04 |
N-Boc L-Orinithine Lactam Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ; overnight, reflux; reflux → 0 °C
1.2 Reagents: Sodium carbonate Solvents: Methanol ; 3.5 h, rt
1.3 10 min, rt
1.2 Reagents: Sodium carbonate Solvents: Methanol ; 3.5 h, rt
1.3 10 min, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; 15 min, 25 °C
1.2 Reagents: Alumina Solvents: Toluene ; 3 h, reflux
1.3 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water ; 24 h, 0 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Alumina Solvents: Toluene ; 3 h, reflux
1.3 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water ; 24 h, 0 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- First Multigram Scale-Up and Synthesis of Novel Valerolactam- Benzimidazole Hybrid Anthelmintic, Letters in Drug Design & Discovery, 2023, 20(2), 225-231
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid , Methanol
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide
Referenz
- Dopamine receptor modulation by conformationally constrained analogs of Pro-Leu-Gly-NH2, Journal of Medicinal Chemistry, 1988, 31(7), 1430-6
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
Referenz
- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor, Chemistry - A European Journal, 2021, 27(27), 7525-7532
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 45 min, rt; 4 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 4 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 60 h, 20 - 25 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 4 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 60 h, 20 - 25 °C
Referenz
- Preparation of heterocyclic substituted aminoazacycles useful as central nervous system agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium (carbon-supported) Solvents: Methanol ; 15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; 3 d, rt
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; 3 d, rt
Referenz
- Asymmetric synthesis of (3S,9S)-ciliatamide C, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , BOP reagent Solvents: Dimethylformamide ; 12 h, rt
Referenz
- Ribosome-mediated incorporation of peptides and peptidomimetics during cell-free translation, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Studies directed toward the synthesis of naturally occurring acyltetramic acids. 2. Preparation of the macrocyclic subunit of ikarugamycin, Journal of Organic Chemistry, 1986, 51(26), 5486-9
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Diphenylsilane , 4-(Dimethylamino)pyridine , Diisopropylethylamine Solvents: Acetonitrile ; 42 h, 80 °C
Referenz
- Diphenylsilane as a coupling reagent for amide bond formation, Green Chemistry, 2017, 19(21), 5060-5064
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Ethanol, 2,2,2-trifluoro-, 1,1′,1′′-triester with boric acid (H3BO3) Solvents: Acetonitrile ; 15 h, 80 °C
Referenz
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3, Journal of Organic Chemistry, 2013, 78(9), 4512-4523
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate
Referenz
- A flexible approach for the synthesis of selectively labelled L-arginine, Tetrahedron Letters, 2004, 45(29), 5739-5741
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
1.2 Reagents: Diethyl ether ; rt
1.2 Reagents: Diethyl ether ; rt
Referenz
- Indazolecarboxamide derivatives as p38 inhibitors and their preparation and methods of use thereof, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 4 h, reflux
1.2 Reagents: Ammonium chloride ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; overnight, rt
1.2 Reagents: Ammonium chloride ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; overnight, rt
Referenz
- Preparation and reactivity of aminoacyl pyroglutamates. Facile synthesis of 10-membered-ring cyclic dipeptides derived from 1,4-diaminobutyric and glutamic acids, Journal of Peptide Science, 2005, 11(3), 175-186
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Alumina Solvents: Toluene ; reflux
1.2 -
1.2 -
Referenz
- Synthesis and Anthelmintic Evaluation of Novel Valerolactam-Benzimidazole Hybrids, Letters in Drug Design & Discovery, 2013, 10(10), 1007-1014
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Solvents: Methanol ; 18 h, rt
1.2 Solvents: Methanol ; 18 h, rt
Referenz
- Preparation of heterocyclic amides, in particular azolanes and pyridines as Phosphodiesterase IV (PDE4) inhibitors for the treatment of inflammatory and allergic disorders, World Intellectual Property Organization, , ,
N-Boc L-Orinithine Lactam Raw materials
- (2S)-2,5-diaminopentanoic acid
- Di-tert-butyl dicarbonate
- L-Norvaline, 5-azido-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- (s)-3-Aminopiperidin-2-one
- (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate
- Nα-Boc-L-Ornithine
- H-Orn-OMe Dihydrochloride
- (S)-ornithine hydrochloride
- (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride
- Boc-Orn(Cbz)-OMe
N-Boc L-Orinithine Lactam Preparation Products
N-Boc L-Orinithine Lactam Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:92235-39-7)(禁售)(S)-3-BOC-Amino-2-piperidone
Bestellnummer:A19575
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Monday, 2 September 2024 16:01
Preis ($):253.0
Email:sales@amadischem.com
N-Boc L-Orinithine Lactam Verwandte Literatur
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92235-39-7)(禁售)(S)-3-BOC-Amino-2-piperidone
Reinheit:99%
Menge:25g
Preis ($):253.0